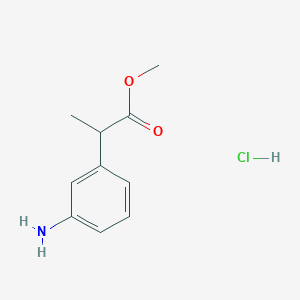

Methyl 2-(3-aminophenyl)propanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(3-aminophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13NO2·HCl. It is a hydrochloride salt form of methyl 2-(3-aminophenyl)propanoate. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-aminophenyl)propanoate hydrochloride typically involves the esterification of 3-aminophenylpropanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically obtained as a crystalline powder, which is then packaged and stored under controlled conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(3-aminophenyl)propanoate hydrochloride is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme interactions and protein binding.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-aminophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(4-aminophenyl)propanoate hydrochloride

- Methyl 2-(2-aminophenyl)propanoate hydrochloride

- Ethyl 2-(3-aminophenyl)propanoate hydrochloride

Uniqueness

Methyl 2-(3-aminophenyl)propanoate hydrochloride is unique due to the position of the amino group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional difference can result in distinct chemical and biological properties compared to its isomers and analogs.

Biological Activity

Methyl 2-(3-aminophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of an aminophenyl group. Its chemical structure can be represented as follows:

- Molecular Formula : C10H12ClN

- Molecular Weight : 187.66 g/mol

The compound features a methyl ester functional group and an amino group, which are crucial for its biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, modulating enzyme activity. Additionally, the ester group may undergo hydrolysis, releasing the active moiety which further interacts with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving:

- Inhibition of Cell Proliferation : The compound demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells .

- Mechanisms of Action : It may inhibit specific enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL), which regulates endocannabinoid levels associated with tumor growth .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been investigated for its potential in treating neurological disorders by modulating neurotransmitter levels and inhibiting acetylcholinesterase activity, thereby enhancing cholinergic signaling .

Case Studies

- Cytotoxicity Assays : A study conducted on various cell lines revealed that this compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

- Enzyme Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibited acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the pathophysiology of Alzheimer's disease. This dual inhibition suggests its potential as a therapeutic agent for cognitive disorders .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:

| Compound Name | Anticancer Activity | Neuroprotective Potential | Enzyme Inhibition |

|---|---|---|---|

| Methyl 2-(3-aminophenyl)propanoate HCl | High | Moderate | AChE, BuChE |

| Methyl 3-(4-aminophenyl)propanoate HCl | Moderate | Low | AChE |

| Ethyl 3-(3-aminophenyl)propanoate HCl | Low | High | None |

Research Findings

Several studies have explored the pharmacokinetics and pharmacodynamics of this compound:

- Bioavailability Studies : Research indicates that the compound exhibits favorable absorption characteristics, enhancing its therapeutic potential when administered orally or intravenously .

- Toxicological Assessments : Toxicity studies have shown that while the compound is effective against cancer cells, it exhibits minimal toxicity towards normal cells, indicating a promising therapeutic index .

Properties

IUPAC Name |

methyl 2-(3-aminophenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(10(12)13-2)8-4-3-5-9(11)6-8;/h3-7H,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYSCZUQBZZHAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.